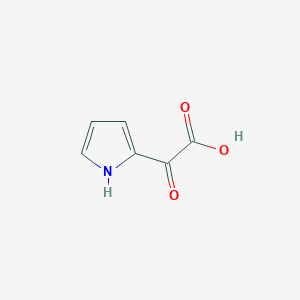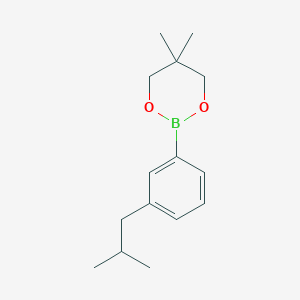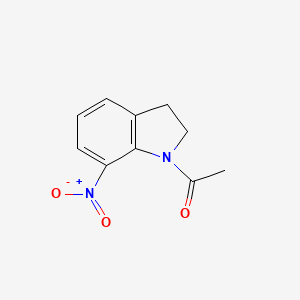![molecular formula C12H19F6LiN2O8S2 B12839646 Lithium;bis(trifluoromethylsulfonyl)azanide;5-oxo-5-[2-(trimethylazaniumyl)ethoxy]pentanoate](/img/structure/B12839646.png)
Lithium;bis(trifluoromethylsulfonyl)azanide;5-oxo-5-[2-(trimethylazaniumyl)ethoxy]pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanaminium, 2-(4-carboxy-1-oxobutoxy)-N,N,N-trimethyl-, inner salt, compd. with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide lithium salt is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure and properties, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the ethanaminium inner salt. The process typically includes the reaction of ethanaminium with a carboxylic acid derivative under controlled conditions. The resulting product is then reacted with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide in the presence of lithium salt to form the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as carboxylic acid, amine, and sulfonamide .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of advanced materials and as a component in specialized chemical formulations
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethanaminium, 2-(4-carboxy-1-oxobutoxy)-N,N,N-trimethyl-, inner salt
- 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide
Uniqueness
Compared to similar compounds, ethanaminium, 2-(4-carboxy-1-oxobutoxy)-N,N,N-trimethyl-, inner salt, compd. with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide lithium salt exhibits unique properties due to the combination of its functional groups. This makes it particularly valuable in applications requiring specific chemical reactivity and stability .
Properties
Molecular Formula |
C12H19F6LiN2O8S2 |
|---|---|
Molecular Weight |
504.4 g/mol |
IUPAC Name |
lithium;bis(trifluoromethylsulfonyl)azanide;5-oxo-5-[2-(trimethylazaniumyl)ethoxy]pentanoate |
InChI |
InChI=1S/C10H19NO4.C2F6NO4S2.Li/c1-11(2,3)7-8-15-10(14)6-4-5-9(12)13;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h4-8H2,1-3H3;;/q;-1;+1 |
InChI Key |
JAIJVUBZFKVFHO-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C[N+](C)(C)CCOC(=O)CCCC(=O)[O-].C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[Bromo(difluoro)methyl]-3,5-difluoro-4'-propyl-1,1'-biphenyl](/img/structure/B12839585.png)





![13-chloro-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12839626.png)




